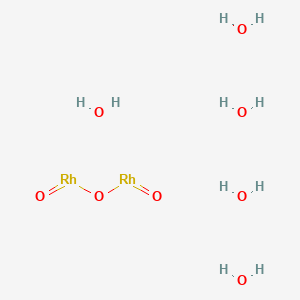
3,4-Difluoro-2-hydroxybenzaldehyde
概要
説明
“3,4-Difluoro-2-hydroxybenzaldehyde” is a chemical compound with the molecular formula C7H4F2O2 . It has a molecular weight of 158.1 . This compound is used in the synthesis of fluorine-substituted analogs of Curcumin, as chemopreventive and/or therapeutic agents against cancers and/or against the development of drug-resistant cancer .
Molecular Structure Analysis
The molecular structure of “3,4-Difluoro-2-hydroxybenzaldehyde” is represented by the InChI code 1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
“3,4-Difluoro-2-hydroxybenzaldehyde” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .
科学的研究の応用
Synthesis and Anticancer Activity
3,4-Difluoro-2-hydroxybenzaldehyde has been investigated for its potential in the synthesis of fluorinated analogues of combretastatin A-4, showing significant anticancer properties. The synthesis involves fluorinated benzaldehydes and their use in the Wittig synthesis of fluoro-substituted stilbenes, highlighting the compound's role in developing potent cell growth inhibitors with applications in cancer treatment (Lawrence et al., 2003).
Facile Synthesis of Fully Substituted 3,4-Dihydrocoumarin Derivatives
The compound is also crucial in the synthesis of 3,4-dihydrocoumarin derivatives via a novel isocyanide-based four-component reaction. This method efficiently produces these derivatives in good to excellent yields without using any catalyst or activation, representing a simple and efficient approach to synthesizing pharmacologically relevant compounds (Shaabani et al., 2008).
Environmental and Material Science Applications
In environmental and material science, the compound has been applied in the catalyzed atmospheric oxidation of various alcohols to aromatic carbonyl compounds. This method, mediated by ethylene glycol under ligand- and additive-free conditions, offers a facile, atom-economical, and environmentally benign approach for the functionalization of primary and secondary benzyl groups, relevant for pharmaceutical and practical applications (Jiang et al., 2014).
Novel Hydrogel Fabrication
Another innovative application involves the modification of collagen to prepare hydrogels using 3,4-Dihydroxybenzaldehyde, showcasing significant potential in biomedical engineering. These hydrogels exhibit enhanced thermal denaturation temperature, increased elastic modulus, and improved enzymatic resistance, alongside demonstrating favorable biocompatibility for potential medical and tissue engineering applications (Duan et al., 2018).
Antioxidant and Enzyme Inhibition Properties
The compound's derivatives have been synthesized and evaluated for their antioxidant, enzyme inhibition, and antimicrobial properties. These studies reveal that the bioactivity of certain derivatives significantly enhances upon chelation with metal ions, highlighting the compound's versatility and potential in pharmaceutical applications (Sumrra et al., 2018).
Safety and Hazards
“3,4-Difluoro-2-hydroxybenzaldehyde” is classified under GHS07 for safety and hazards . It may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .
作用機序
Target of Action
It is known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It is known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets .
Biochemical Pathways
Similar compounds have been known to affect pathways involving the formation of carbocations, which are intermediates in many biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (1581 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been known to cause changes in the structure and function of their targets, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
特性
IUPAC Name |
3,4-difluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDMZOAQFCFSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665406 | |
| Record name | 3,4-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-hydroxybenzaldehyde | |
CAS RN |
502762-95-0 | |
| Record name | 3,4-Difluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1451428.png)



![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)




![[3-(3,5-Dimethyl-1h-pyrazol-1-yl)-benzyl]methylamine dihydrochloride](/img/structure/B1451445.png)


